2-Amino-4,6-dichlorobenzenesulfonyl chloride
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Description
2,4-Dichlorobenzenesulfonyl chloride, also known as 2,4-dichlorophenylsulfonyl chloride, is an aryl sulfonyl chloride derivative . It participates in the synthesis of hexahydropyrazino [1,2- a ]pyrimidine derivatives .
Molecular Structure Analysis
The molecular formula of 2,4-Dichlorobenzenesulfonyl chloride is C6H3Cl3O2S . The molecular weight is 245.511 . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis of Heterocycles
2-Amino-4,6-dichlorobenzenesulfonyl chloride is used in the synthesis of various heterocycles. For instance, Heinelt et al. (2004) demonstrated its use in synthesizing 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles. This method is efficient for generating a variety of heterocycles with different substitutions and ring sizes, making it valuable for parallel or robot synthesis due to the application of polymer-supported TsCl (Heinelt et al., 2004).
Structural Isomer Synthesis
Rublova et al. (2017) synthesized new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This work involved creating two structural isomers, providing insights into their molecular-electronic structure, and investigating their kinetic properties (Rublova et al., 2017).
Properties
IUPAC Name |
2-amino-4,6-dichlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPBYRPCEIKLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)S(=O)(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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